

# Application Notes and Protocols for ALKS 2680 in Narcolepsy Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and available data for ALKS 2680, an investigational, orally administered, selective orexin 2 receptor (OX2R) agonist, in the context of narcolepsy research. ALKS 2680 is being developed as a potential once-daily treatment for narcolepsy and other central disorders of hypersomnolence.

## **Mechanism of Action**

Narcolepsy, particularly Type 1 (NT1), is characterized by a significant loss of orexin-producing neurons in the hypothalamus. Orexin neuropeptides are crucial regulators of the sleep-wake cycle, primarily through their action on orexin 2 receptors (OX2R). ALKS 2680 is designed to mimic the action of endogenous orexin by directly stimulating OX2R, thereby promoting wakefulness and aiming to address the underlying pathophysiology of the disease.

# **Signaling Pathway of ALKS 2680**





Click to download full resolution via product page

Caption: Signaling pathway of ALKS 2680 from administration to therapeutic effect.



## **Preclinical Studies**

While specific quantitative preclinical data for ALKS 2680 is not extensively published, the development of selective OX2R agonists has been supported by various preclinical models. Generally, these studies in animal models of narcolepsy have demonstrated that OX2R agonists can effectively increase wakefulness and reduce cataplexy-like episodes.

## **Clinical Trial Data**

ALKS 2680 has been evaluated in Phase 1 and Phase 2 clinical trials involving healthy volunteers and patients with Narcolepsy Type 1 (NT1), Narcolepsy Type 2 (NT2), and Idiopathic Hypersomnia (IH).

## **Phase 1 Studies**

The initial phase 1 studies assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of ALKS 2680.

### Key Findings:

- ALKS 2680 was generally well-tolerated in healthy volunteers and patients with narcolepsy.
   [1][2]
- The pharmacokinetic profile supports a once-daily dosing regimen.[1][2]
- Dose-dependent improvements in wakefulness were observed.[2]

Table 1: Phase 1b Study Results - Mean Change in Sleep Latency on MWT from Baseline (vs. Placebo) in Narcolepsy Type 1 Patients

| Dose of ALKS 2680 | Mean Improvement in MWT (minutes) | p-value |
|-------------------|-----------------------------------|---------|
| 1 mg              | 18.4                              | <0.001  |
| 3 mg              | 22.6                              | <0.001  |
| 8 mg              | 34.0                              | <0.001  |



Data from a 4-way crossover study in 10 NT1 patients.[3][4]

# Phase 2 Studies (Vibrance-1 and Vibrance-2)

The Vibrance program consists of two Phase 2 studies evaluating the efficacy and safety of ALKS 2680 in NT1 (Vibrance-1) and NT2 (Vibrance-2) patients.

Vibrance-1 (NT1 Patients): A randomized, double-blind, placebo-controlled, dose-ranging study. Participants received once-daily doses of 4 mg, 6 mg, or 8 mg of ALKS 2680 or placebo for six weeks.[5][6]

Vibrance-2 (NT2 Patients): A randomized, double-blind, placebo-controlled, dose-ranging study. Participants received once-daily doses of 10 mg, 14 mg, or 18 mg of ALKS 2680 or placebo for eight weeks.[7][8]

Table 2: Phase 2 Study Efficacy Data - Improvement in MWT and ESS



| Study      | Patient<br>Population                      | Dose of ALKS<br>2680                               | Primary Endpoint: Mean Improvement in MWT from Baseline (minutes) | Secondary Endpoint: Change in Epworth Sleepiness Scale (ESS) Score |
|------------|--------------------------------------------|----------------------------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------|
| Vibrance-1 | Narcolepsy Type<br>1                       | 4 mg                                               | Statistically Significant & Dose-Dependent                        | Statistically Significant Improvement (p < 0.0001)                 |
| 6 mg       | Statistically Significant & Dose-Dependent | Statistically Significant Improvement (p < 0.0001) |                                                                   |                                                                    |
| 8 mg       | Statistically Significant & Dose-Dependent | Statistically Significant Improvement (p < 0.0001) | _                                                                 |                                                                    |
| Vibrance-2 | Narcolepsy Type<br>2                       | 10 mg                                              | Statistically<br>Significant                                      | Statistically Significant Improvement                              |
| 14 mg      | Statistically<br>Significant               | Statistically Significant Improvement              |                                                                   |                                                                    |
| 18 mg      | Statistically<br>Significant               | Statistically Significant Improvement              |                                                                   |                                                                    |

Data from respective Phase 2 clinical trials.[9]

# **Experimental Protocols**



# **Maintenance of Wakefulness Test (MWT)**

The MWT is a key objective measure of the ability to stay awake.

#### Protocol:

- Patient Preparation:
  - Patients should have a full night of sleep before the test, often confirmed with polysomnography.
  - Any medications that could affect sleepiness are typically discontinued for a specified period before the test.[10]
  - Patients should avoid caffeine and alcohol on the day of the test.
  - A light breakfast is consumed at least one hour before the first trial.
- · Test Conditions:
  - The test is conducted in a quiet, dimly lit, and temperature-controlled room.
  - Patients are seated comfortably in a semi-reclined position in bed.
- Procedure:
  - The MWT consists of four 40-minute trials conducted at two-hour intervals.
  - For each trial, the patient is instructed to try to remain awake for as long as possible without using any extraordinary measures (e.g., singing, slapping their face).
  - Continuous electroencephalogram (EEG), electrooculogram (EOG), and electromyogram
     (EMG) are recorded to determine sleep onset.
- Trial Termination:
  - A trial is terminated if the patient falls asleep (defined as three consecutive 30-second epochs of stage N1 sleep or one epoch of any other stage of sleep).



- If no sleep occurs, the trial ends after 40 minutes.
- Data Analysis:
  - The primary outcome is the mean sleep latency across the four trials.

# **Epworth Sleepiness Scale (ESS)**

The ESS is a subjective, self-administered questionnaire that assesses the likelihood of falling asleep in various situations.

#### Protocol:

- Administration:
  - The questionnaire is provided to the patient to complete.
  - The patient rates their chance of dozing in eight different situations on a 4-point scale:
    - 0 = would never doze
    - 1 = slight chance of dozing
    - 2 = moderate chance of dozing
    - 3 = high chance of dozing
- · Scoring:
  - The scores for each of the eight situations are summed to produce a total score ranging from 0 to 24.
  - A score of 10 or higher is generally considered to indicate excessive daytime sleepiness.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for ALKS 2680 narcolepsy clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. O013 Preliminary Results from a Phase 1 Study of ALKS 2680, an Orexin-2 receptor Agonist, in Healthy Participants and Patients with Narcolepsy or Idiopathic Hypersomnia -PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. Alkermes Presents Data From Phase 1b Study of ALKS 2680 Demonstrating Improved Wakefulness in Patients With Narcolepsy Type 1 at SLEEP 2024 [prnewswire.com]
- 4. neurology.org [neurology.org]
- 5. Alkermes Announces Initiation of Vibrance-1 Phase 2 Study Evaluating ALKS 2680 for the Treatment of Narcolepsy Type 1 [prnewswire.com]
- 6. Alkermes has started the Vibrance-1 Phase 2 trial to assess ALKS 2680 for treating Narcolepsy Type 1 [synapse.patsnap.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Alkermes Announces Initiation of Vibrance-2 Phase 2 Study Evaluating ALKS 2680 for the Treatment of Narcolepsy Type 2 | ALKS Stock News [stocktitan.net]
- 9. neurologylive.com [neurologylive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ALKS 2680 in Narcolepsy Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607043#alks-2680-experimental-protocol-for-narcolepsy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com